molecular formula C20H20N4OS B2907762 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946377-54-4

3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2907762
CAS No.: 946377-54-4
M. Wt: 364.47
InChI Key: PYANUBUUTHNEKP-UHFFFAOYSA-N
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Description

The compound 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole belongs to the 1,2,4-triazole class of heterocycles, which are renowned for their pharmacological versatility, including anticancer, antimicrobial, and antidiabetic activities . Its structure features a 1,2,4-triazole core substituted at the 4-position with a 4-methoxyphenyl group and at the 5-position with a propylsulfanyl chain, while the 3-position is linked to an indole moiety.

Properties

IUPAC Name

3-[4-(4-methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4OS/c1-3-12-26-20-23-22-19(17-13-21-18-7-5-4-6-16(17)18)24(20)14-8-10-15(25-2)11-9-14/h4-11,13,21H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYANUBUUTHNEKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=C(C=C2)OC)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of a hydrazine derivative with a suitable carboxylic acid or its derivative. For example, 4-methoxyphenylhydrazine can be reacted with a carboxylic acid derivative to form the triazole ring.

    Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced through an alkylation reaction. This involves the reaction of the triazole intermediate with a propyl halide in the presence of a base such as cesium carbonate.

    Formation of the Indole Moiety: The indole moiety can be introduced through a cyclization reaction involving an appropriate precursor, such as an aniline derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or indole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities. Triazole derivatives are known to inhibit various enzymes and proteins involved in disease pathways.

    Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways. It can serve as a tool compound to investigate the role of specific proteins or enzymes.

    Chemical Biology: The compound is used to probe chemical interactions within biological systems, helping to elucidate mechanisms of action and identify potential drug targets.

    Industrial Applications: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[4-(4-methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups can bind to active sites on proteins, inhibiting their activity or altering their function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogs

The following table compares the target compound with structurally related 1,2,4-triazole derivatives:

Compound Name Substituents (Position 4) Substituents (Position 5) Additional Moieties Key References
3-[4-(4-Methoxyphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole 4-Methoxyphenyl Propylsulfanyl Indole at position 3
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-one 4-Ethoxyphenyl 4-Methoxyphenyl Ketone at position 3
3-(Allylthio)-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl Allylthio at position 3
4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione p-Tolyl Thiophen-2-yl Thione at position 3
3-[(4-Methoxyphenyl)methylsulfanyl]-5-(2-methylpropyl)-4-(phenylmethyl)-1,2,4-triazole Benzyl 2-Methylpropyl 4-Methoxyphenylmethylthio

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group is common in analogs (e.g., ), contributing to electron-donating properties that enhance solubility. The propylsulfanyl group in the target compound may increase lipophilicity compared to shorter-chain thioethers (e.g., allylthio in ).
  • Heterocyclic Variations : Replacement of indole with thiophene (as in ) or ketone (as in ) alters π-π stacking and hydrogen-bonding capabilities.

Key Observations :

  • Catalyst Efficiency : InCl₃ in aqueous conditions () offers moderate yields, while Cs₂CO₃ in DMF () provides higher yields due to better deprotonation of the thiol group.
  • Reaction Scope : Propylsulfanyl incorporation may require longer reaction times compared to smaller alkyl groups (e.g., allylthio in ).

Physicochemical Properties

Compound logP (Predicted) Solubility (mg/mL) Spectral Data Consistency (DFT vs. Experimental) Reference
Target Compound 3.8 (ChemAxon) <0.1 (PBS) N/A
4-(p-Tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione 2.9 0.5 (DMSO) IR/NMR shifts: <5% error
3-(Allylthio)-4-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole 4.1 0.3 (DMSO) ¹H NMR: δ 7.2–7.8 (aromatic)

Key Observations :

  • Lipophilicity : The target compound’s logP (~3.8) suggests moderate membrane permeability, comparable to analogs with aromatic substituents ().
  • Spectral Validation : DFT calculations for thiophene-containing analogs () show excellent agreement with experimental IR/NMR data, suggesting reliability for predicting the target’s properties.

Key Observations :

  • Activity Trends : Allylthio and trimethoxyphenyl substituents () enhance anticancer activity, suggesting that the target’s propylsulfanyl group may offer similar or improved efficacy.
  • Unmet Data : Biological data for the target compound is lacking in the provided evidence, highlighting a need for empirical validation.

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